

RU 59063: A Technical Deep Dive into its Mechanism of Action

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Compound of Interest

Compound Name: RU 59063

Cat. No.: B1680189

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Abstract

RU 59063 is a non-steroidal selective androgen receptor modulator (SARM) that has played a pivotal role in the development of second-generation antiandrogen therapies. Initially investigated as a potent antiandrogen, subsequent research revealed its dose-dependent androgenic properties. This technical guide provides a comprehensive overview of the mechanism of action of **RU 59063**, focusing on its interaction with the androgen receptor (AR) and the subsequent downstream signaling events. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the underlying molecular pathways.

Introduction

RU 59063, an N-substituted arylthiohydantoin, was first described in 1994.^[1] It was derived from the first-generation non-steroidal antiandrogen (NSAA), nilutamide.^[1] While it was never marketed for clinical use, its high affinity and selectivity for the androgen receptor made it a critical lead compound in the development of more advanced therapies for prostate cancer, such as enzalutamide and apalutamide.^[1] Understanding the molecular interactions and cellular consequences of **RU 59063** binding to the AR is crucial for the rational design of next-generation AR-targeted therapeutics.

Quantitative Data: Binding Affinity and Selectivity

RU 59063 exhibits a high binding affinity for the androgen receptor, distinguishing it from first-generation non-steroidal antiandrogens. The following table summarizes the key quantitative metrics of its interaction with the androgen receptor.

Parameter	Species	Value	Notes	Reference
Ki	Human AR	2.2 nM	Inhibition constant, a measure of binding affinity.	[1]
Ka	Human AR	5.4 nM	Association constant.	[1]
Selectivity	Human AR	>1,000-fold	Over other nuclear steroid hormone receptors (PR, ER, GR, MR).	[1]
Relative Affinity	Rat AR	Up to 100-fold higher	Compared to flutamide, nilutamide, and bicalutamide.	[1]
Relative Affinity	Human AR	8-fold higher	Compared to testosterone.	[1]
Relative Affinity	Human AR	Slightly higher	Compared to dihydrotestosterone (DHT).	[1]

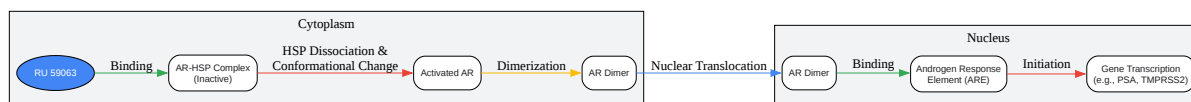
Mechanism of Action: Signaling Pathways

The mechanism of action of **RU 59063** is centered on its direct interaction with the androgen receptor, a ligand-activated transcription factor. Upon binding, it induces a conformational

change in the receptor, leading to a cascade of intracellular events that ultimately modulate the transcription of androgen-responsive genes.

Androgen Receptor Activation

The canonical androgen receptor signaling pathway, which is modulated by **RU 59063**, is depicted below. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Binding of an agonist, such as **RU 59063**, triggers the dissociation of these HSPs, leading to a conformational change in the AR. This activated receptor then dimerizes and translocates to the nucleus.

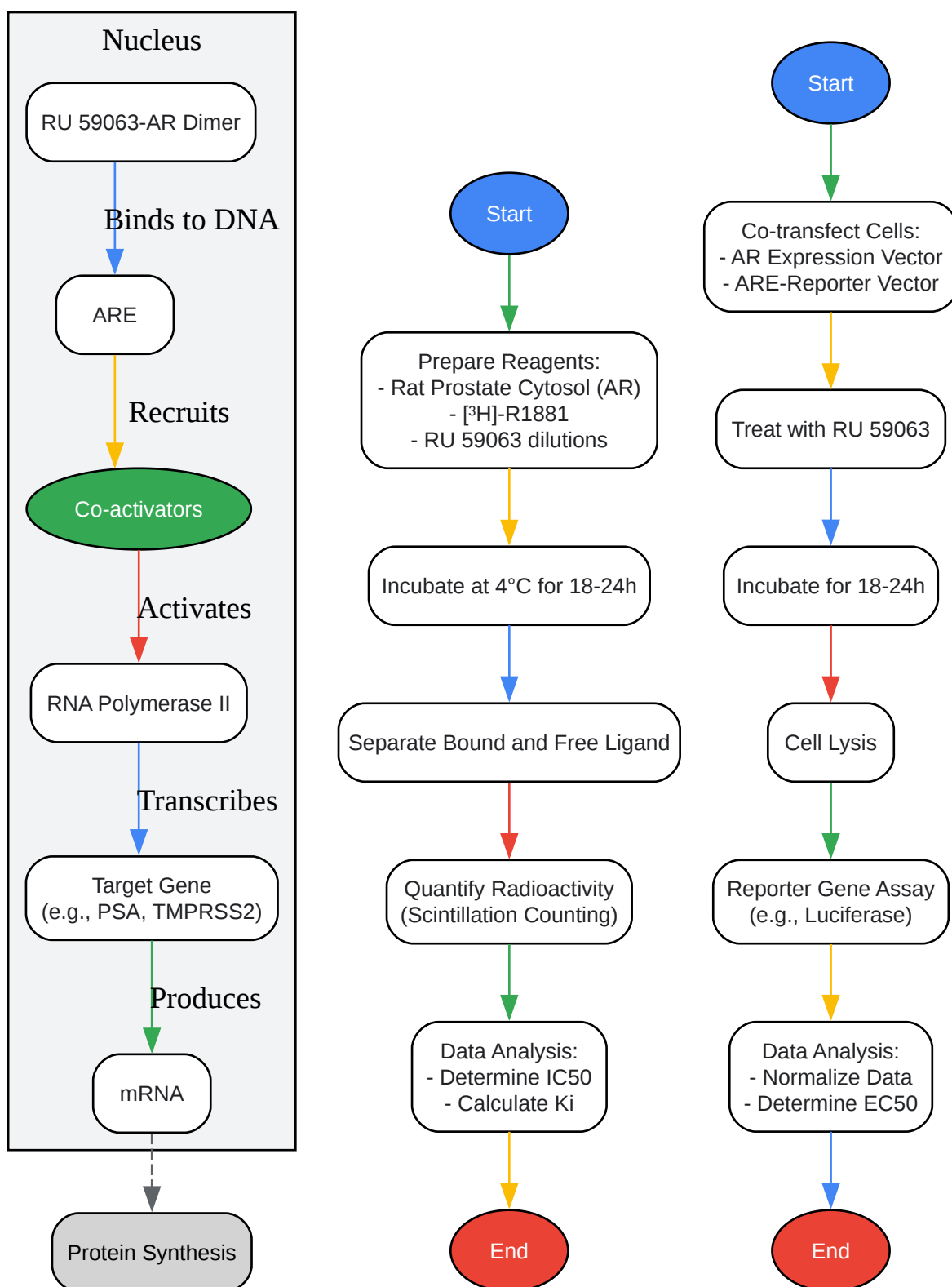


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RU 59063-mediated androgen receptor activation and nuclear translocation.

Transcriptional Regulation

Once in the nucleus, the **RU 59063**-bound AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter and enhancer regions of target genes. This binding recruits a complex of co-regulatory proteins (co-activators or co-repressors) to the transcriptional machinery, leading to either the activation or repression of gene expression. The specific gene targets of the androgen receptor are numerous and play critical roles in various physiological processes, including the growth and survival of prostate cancer cells. Key target genes include Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2).



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References

- 1. RU-59063 - Wikipedia [en.wikipedia.org]
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